1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
Description
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile is a cyclobutane derivative featuring an aminomethyl group and two methyl substituents on the cyclobutane ring, along with a nitrile functional group. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 163.21 g/mol (base form). The compound is often utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its rigid cyclobutane scaffold and reactive nitrile group, which can participate in further chemical transformations such as hydrolysis, reduction, or cycloaddition reactions .
Properties
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)3-8(4-7,5-9)6-10/h3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITIWHCOLGQTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 124.18 g/mol. The compound features a cyclobutane ring substituted with an aminomethyl group and a carbonitrile functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | Awaiting assignment |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains.
- Case Study : A study published in Pharmaceuticals evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a novel antibacterial agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Research Findings : In a recent pharmacological study, this compound was shown to inhibit the growth of human cancer cell lines with IC50 values ranging from 10 to 20 µM. This suggests a promising role in cancer therapeutics .
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Current data indicate low toxicity levels in preliminary animal studies, with no significant adverse effects observed at therapeutic doses.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
| Compound | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) |
|---|---|---|
| This compound | 32 | 10-20 |
| Compound A (example) | 64 | 15-25 |
| Compound B (example) | 50 | 5-15 |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
- Substituent Effects: The aminomethyl group in the target compound provides nucleophilic reactivity, enabling coupling reactions (e.g., with chloropyrimidines, as seen in ) . In contrast, the acetyl group in (1R,2R)-2-Acetyl-3,3-dimethylcyclobutanecarbonitrile offers electrophilic sites for ketone-based chemistry . The sulfone group in 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutane-1-carbonitrile enhances polarity and solubility, which is advantageous in medicinal chemistry .
- Ring Size and Strain: Cyclopropane derivatives (e.g., 1-(Methylamino)cyclopropane-1-carbonitrile) exhibit higher ring strain, increasing their reactivity but reducing stability compared to cyclobutane analogs . The cyclobutane ring in the target compound balances moderate strain with conformational rigidity, favoring its use as a scaffold in drug design .
Physicochemical Properties
- Molecular Weight: Smaller compounds like 1-(Methylamino)cyclopropane-1-carbonitrile (109.12 g/mol) may exhibit better bioavailability, while bulkier derivatives (e.g., C₉H₁₃NO₂S at 199.27 g/mol) could face challenges in drug delivery .
Research Findings and Trends
- Material Science : Halogenated analogs like 1-(3-Chlorophenyl)cyclobutanecarbonitrile are explored for polymer crosslinking or liquid crystal development .
- Synthetic Challenges : Steric hindrance from dimethyl groups in the target compound may complicate nucleophilic substitution reactions compared to less substituted analogs.
Preparation Methods
Aza-Michael Addition Approach
One prominent synthetic route to related cyclobutane amino derivatives, which can be adapted for 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile, is the aza-Michael addition of nitrogen nucleophiles to 3,3-dimethylcyclobutene-1-carboxylic esters. This method has been extensively studied for the synthesis of β-amino acids with cyclobutane rings.
- The process begins with the preparation of tert-butyl 3,3-dimethylcyclobutene-1-carboxylate , which acts as a Michael acceptor.
- A dibenzylic amide anion or lithium amides are used as nitrogen nucleophiles to add across the double bond in a conjugate addition manner.
- The aza-Michael addition product can then be transformed via hydrolysis and reduction steps to yield the desired aminomethyl-substituted cyclobutane derivatives.
- This approach is advantageous for its stereoselectivity and has been adapted for asymmetric synthesis of cyclobutane amino acids.
This methodology is supported by detailed mechanistic studies and has been used to synthesize various substituted cyclobutane amino acids with high yields and stereochemical control.
Cycloaddition of Enamines to Electrophilic Olefins
Another key synthetic strategy involves the [2+2] cycloaddition reaction between enamines and electrophilic olefins such as acrylonitrile or acrylic acid esters.
- Enamines derived from isobutyraldehyde and secondary amines (e.g., pyrrolidine) are reacted with acrylonitrile under reflux conditions.
- This cycloaddition forms a cyclobutane ring bearing substituents including nitriles and amino groups.
- Subsequent functional group transformations, such as Hofmann elimination and hydrolysis, allow for the introduction of the aminomethyl group.
- The reaction conditions typically involve heating in acetonitrile at ~85 °C or in an autoclave at higher temperatures (170-175 °C), yielding cyclobutane amino acid esters in good yields (70-91%).
This method is well-documented for producing 3,3-dimethylcyclobutane derivatives with amino and nitrile functionalities.
Multi-Step Organic Synthesis from Precursors
The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid and related compounds often involves multi-step procedures:
- Starting from cyclobutane carboxylic acid derivatives, the aminomethyl group is introduced via reductive amination or nucleophilic substitution.
- Protecting groups such as tert-butyl esters are employed to control reactivity during intermediate steps.
- Catalysts and controlled reaction atmospheres (e.g., inert nitrogen atmosphere) are used to prevent side reactions like oxidation.
- Purification techniques including crystallization and chromatography are essential to isolate high-purity products.
Such multi-step syntheses are common in medicinal chemistry research and require careful optimization of reaction conditions for yield and stereochemical purity.
Synthesis of Methyl and tert-Butyl Esters as Intermediates
Preparation of ester derivatives like methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is often a key intermediate step:
- These esters are synthesized by esterification of the corresponding carboxylic acids or by cycloaddition routes followed by esterification.
- They serve as versatile intermediates for further functionalization, including conversion to free acids or amides.
- Continuous flow reactors and advanced synthetic techniques have been applied to improve efficiency and scalability.
- Purification by crystallization and chromatographic methods ensures the isolation of pure intermediates for subsequent transformations.
Summary Table of Preparation Methods
Detailed Research Findings
- The aza-Michael approach has been validated as a robust route to cyclobutane β-amino acids, with the ability to control stereochemistry and access both cis and trans isomers.
- The cycloaddition of enamines to electrophilic olefins remains a principal method for constructing cyclobutane rings substituted with amino and nitrile groups, which can be further elaborated chemically.
- Recent advances include the use of continuous flow reactors to improve reaction control and yield in the synthesis of methyl ester intermediates, which are crucial for downstream modifications.
- Protecting group strategies and inert atmosphere techniques are critical to avoid side reactions and achieve high purity in the final aminomethyl cyclobutane derivatives.
Q & A
Q. How can environmental impacts of this compound be assessed given limited ecotoxicological data?
- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradability and toxicity. Prioritize testing for aquatic toxicity (e.g., Daphnia magna EC₅₀) and soil mobility using OECD guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
